(2-Nitroethenyl)cyclopentane

Description

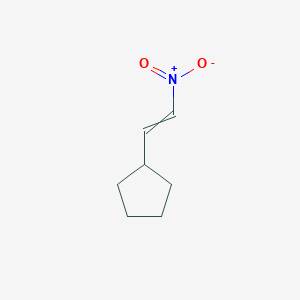

(2-Nitroethenyl)cyclopentane is a nitro-substituted cyclopentane derivative characterized by a nitroethenyl (-CH₂-CH₂-NO₂) group attached to the cyclopentane ring. Nitro groups are known to confer unique reactivity, polarizability, and bioactivity, making such compounds valuable in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-nitroethenylcyclopentane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-8(10)6-5-7-3-1-2-4-7/h5-7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJUJQXPQQYTYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

(2-Nitrovinyl)cyclopentane can be synthesized by several methods, including the reaction between 2-chlorocyclopentanone and sodium nitrite under acidic conditions. The reaction proceeds through a nucleophilic substitution mechanism to form the nitrovinyl compound. The product can be further purified by column chromatography or recrystallization. Industrial production methods often involve continuous processes to ensure high yield and purity .

Chemical Reactions Analysis

(2-Nitrovinyl)cyclopentane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form nitrocyclopentane derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, forming aminocyclopentane derivatives.

Substitution: The nitro group can be substituted with other functional groups using nucleophilic reagents. Common reagents and conditions used in these reactions include sodium borohydride for reduction and various acids or bases for substitution reactions. .

Scientific Research Applications

Organic Synthesis: It can be used as a Michael acceptor in organic synthesis reactions, forming covalent bonds with nucleophiles such as amines and thiols.

Medicinal Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals.

Materials Science: Its unique properties can be utilized in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism by which (2-Nitrovinyl)cyclopentane exerts its effects involves its ability to act as a Michael acceptor. This means it can bind to cysteine residues in proteins, thereby modulating their activity. The nitro group is highly electrophilic, making it reactive towards nucleophiles. This reactivity is crucial for its role in various chemical reactions and biological activities.

Comparison with Similar Compounds

Structural Analogues

Cyclopentane Derivatives with Different Substituents

Key Observations :

- However, alkyl substituents (e.g., heptyl in 2-N-heptylcyclopentanone) improve solubility in non-polar solvents .

- Safety: Nitro-substituted compounds may require stringent handling due to uncharacterized toxicity or flammability risks, as seen in 1-(2-Amino-6-nitrophenyl)ethanone .

Nitroaromatic Compounds

Key Observations :

- Aromatic vs. Aliphatic Nitro Groups: Phenolic nitroethenyl compounds exhibit stronger bioactivity due to aromatic resonance stabilization, which enhances radical formation and interaction with biological targets . Cyclopentane-based analogues may show reduced potency but improved metabolic stability.

Reactivity and Stability

Combustion and Radical Formation

Cyclopentane derivatives undergo H-abstraction to form resonance-stabilized allyl radicals during combustion. For example:

- Cyclopentane : 70% of consumption involves allyl radical formation .

- Cyclopentene : Similar reactivity due to resonance stabilization .

- This compound: The nitro group may destabilize radicals via electron-withdrawing effects, reducing resonance stabilization compared to non-nitro analogues .

Thermal Stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.